molecular formula C22H24N2O3S B2612002 (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798402-03-5

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No. B2612002
CAS RN: 1798402-03-5
M. Wt: 396.51
InChI Key: XABSZYIGRTXDFF-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research and Antitumor Activity

  • A study by Liu et al. (2015) found that 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, closely related to the compound , are potent histone deacetylase (HDAC) inhibitors and exhibit cytotoxic effects on prostate cancer cells. One of the compounds showed significant anti-HDAC and antiproliferative activity, suggesting its potential as a prostate cancer inhibitor (Liu et al., 2015).
  • Rodrigues et al. (2012) synthesized and evaluated quinolinyl acrylate derivatives against human prostate cancer cells. Their studies indicated that these compounds effectively reduced cell viability, inhibited cell adhesion, migration, invasion, and neoangiogenesis, suggesting their therapeutic potential in prostate cancer treatment (Rodrigues et al., 2012).
  • Another study by Bondock and Gieman (2015) synthesized novel 2-chloro-3-hetarylquinolines, displaying significant antibacterial and anticancer activities, including acrylamide derivatives which were highly active against various tumor cell lines (Bondock & Gieman, 2015).

Molecular Binding and Inhibition

  • Smaill et al. (2001) researched 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, which are structurally similar to the compound . These substances were found to be potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, offering insights into their potential for cancer therapy (Smaill et al., 2001).

Synthesis and Chemical Properties

  • A study by Liu et al. (2016) on metal-free synthesis of 3-arylquinolin-2-ones from acrylic amides, including compounds structurally related to our compound of interest, highlights the importance of these chemical reactions in synthesizing novel organic compounds with potential therapeutic applications (Liu et al., 2016).

Miscellaneous Applications

  • Ghorab et al. (2012) studied the synthesis and anticancer activity of novel sulfonylbiscompounds carrying acrylamide, among other moieties. Their findings contribute to understanding the broader applications of compounds like (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide in cancer research (Ghorab et al., 2012).

properties

IUPAC Name

(E)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-27-15-22(26)24-13-3-4-17-8-9-18(14-20(17)24)23-21(25)12-7-16-5-10-19(28-2)11-6-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABSZYIGRTXDFF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide

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